molecular formula C11H12N2O3 B8735654 N-(4-methyl-3-nitrophenyl)cyclopropanecarboxamide

N-(4-methyl-3-nitrophenyl)cyclopropanecarboxamide

Cat. No. B8735654
M. Wt: 220.22 g/mol
InChI Key: DHESXQUGVFQWPY-UHFFFAOYSA-N
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Patent
US08173684B2

Procedure details

N-(4-Methyl-3-nitrophenyl)cyclopropanecarboxamide (409 mg) was hydrogenated over 10% Pd/C (50% wet, 80 mg) at atmospheric pressure of hydrogen in MeOH (20 mL) for 5 hr. The catalyst was removed by filtration through Celite® pad and the filtrate was evaporated in vacuo to give N-(3-amino-4-methylphenyl)cyclopropanecarboxamide (335 mg).
Quantity
409 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9]([CH:11]2[CH2:13][CH2:12]2)=[O:10])=[CH:4][C:3]=1[N+:14]([O-])=O.[H][H]>CO.[Pd]>[NH2:14][C:3]1[CH:4]=[C:5]([NH:8][C:9]([CH:11]2[CH2:13][CH2:12]2)=[O:10])[CH:6]=[CH:7][C:2]=1[CH3:1]

Inputs

Step One
Name
Quantity
409 mg
Type
reactant
Smiles
CC1=C(C=C(C=C1)NC(=O)C1CC1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Name
Quantity
80 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration through Celite® pad
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C=CC1C)NC(=O)C1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 335 mg
YIELD: CALCULATEDPERCENTYIELD 94.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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